N-Methylmethanamine;perchloric acid
CAS No.: 14488-49-4
Cat. No.: VC21286618
Molecular Formula: C2H8ClNO4
Molecular Weight: 145.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14488-49-4 |
---|---|
Molecular Formula | C2H8ClNO4 |
Molecular Weight | 145.54 g/mol |
IUPAC Name | N-methylmethanamine;perchloric acid |
Standard InChI | InChI=1S/C2H7N.ClHO4/c1-3-2;2-1(3,4)5/h3H,1-2H3;(H,2,3,4,5) |
Standard InChI Key | KDWXSAMAYKEIJZ-UHFFFAOYSA-N |
SMILES | CNC.OCl(=O)(=O)=O |
Canonical SMILES | C[NH2+]C.[O-]Cl(=O)(=O)=O |
Introduction
Chemical Structure and Molecular Properties
N-Methylmethanamine;perchloric acid consists of two components:
-
N-Methylmethanamine (C₂H₇N): A primary amine with a methyl group attached to the nitrogen atom.
-
Perchloric acid (HClO₄): A strong acid that fully ionizes in aqueous solutions, forming the perchlorate anion (ClO₄⁻).
The compound’s molecular formula is C₂H₈ClNO₄, with a molecular weight of 145.54 g/mol . Its SMILES notation, CNC.OCl(=O)(=O)=O, reflects the coexistence of the amine and perchlorate moieties in a 1:1 molar ratio .
Synthesis and Industrial Production
Synthesis Methods
N-Methylmethanamine;perchloric acid is typically synthesized through acid-base neutralization:
-
N-Methylmethanamine Preparation:
-
Perchloric Acid Neutralization:
Key Reaction:
Industrial production often employs dilute perchloric acid to minimize explosion risks associated with concentrated HClO₄ .
Chemical Properties and Reactivity
Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 145.54 g/mol | |
Density | ~1.6 g/cm³ (estimated) | |
Solubility | Highly soluble in water | |
pKa | -7 (perchloric acid) |
Reactivity
N-Methylmethanamine;perchloric acid participates in diverse reactions due to the nucleophilic amine and the strong oxidizing perchlorate anion:
-
Oxidation: The amine moiety can be oxidized to nitro compounds or nitrates under strong oxidizing conditions .
-
Salt Formation: Reacts with other cations (e.g., Na⁺, K⁺) to form mixed perchlorate salts .
-
Acid-Base Reactions: The perchlorate anion acts as a weak base, accepting protons in acidic media .
Applications in Science and Industry
Organic Synthesis
-
Preparation of Energetic Materials: Perchlorate salts are critical in explosives and rocket propellants. For example, methylammonium perchlorate (MAP) exhibits high combustion rates .
-
Catalysis: The compound serves as a precursor for catalysts in N-methylation reactions, enabling the synthesis of pharmaceuticals and agrochemicals .
Analytical Chemistry
-
Sample Digestion: Perchloric acid’s strong oxidizing power facilitates the breakdown of organic matrices in environmental or biological samples for metal analysis .
-
Titrimetric Assays: Used in non-aqueous titrations to quantify nitrogen-containing compounds, such as lansoprazole .
Comparison with Related Compounds
Research and Development Trends
Recent studies focus on:
-
Green Synthesis: Developing eco-friendly methods for N-methylation using methanol as a C1 source .
-
Sensing Technologies: Perchlorate-selective electrochemical sensors for environmental monitoring .
-
Energetic Materials: Tailoring perchlorate salts for improved thermal stability and combustion efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume